1-(Cyclohexyloxy)propan-2-ol
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Overview
Description
1-(Cyclohexyloxy)propan-2-ol is an organic compound with the molecular formula C9H18O2. It is a secondary alcohol where the hydroxyl group is attached to the second carbon of a propane chain, which is further bonded to a cyclohexyloxy group. This compound is known for its unique structure, which combines the properties of both cyclohexane and propanol, making it a valuable substance in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexyloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours. The base catalyst, such as sodium hydroxide or potassium hydroxide, facilitates the opening of the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyloxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Cyclohexylpropyl halides or amines.
Scientific Research Applications
1-(Cyclohexyloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)propan-2-ol depends on its application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
1-(Cyclohexyloxy)propan-2-ol can be compared with similar compounds such as:
Cyclohexanol: Lacks the propanol chain, making it less versatile in certain applications.
Propan-2-ol: Does not have the cyclohexyloxy group, limiting its use in specific chemical reactions.
Cyclohexylpropanol: Similar structure but lacks the ether linkage, affecting its reactivity and applications.
The unique combination of cyclohexane and propanol in this compound provides distinct chemical properties that make it valuable in various fields of research and industry.
Properties
CAS No. |
5334-13-4 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
QXNPSEBOTQLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCC1)O |
Origin of Product |
United States |
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